molecular formula C11H7ClO4 B3022596 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride CAS No. 1729-01-7

8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride

Cat. No.: B3022596
CAS No.: 1729-01-7
M. Wt: 238.62 g/mol
InChI Key: HEMOMFUKHGXJMF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid+SOCl28-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride+SO2+HCl\text{8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid+SOCl2​→8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride+SO2​+HCl

Chemical Reactions Analysis

8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, which can then be studied for their biological activities .

Properties

IUPAC Name

8-methoxy-2-oxochromene-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMOMFUKHGXJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-methoxycoumarin-3-carboxylic acid (0.66 g) and thionyl chloride (2.5 ml) was heated under reflux for one and half hours. Distilling off the excess thionyl chloride in vacuo gave 8-methoxycoumarin-3-carboxylic acid chloride. Reaction of this product with amoxycillin, 1.257 g, in the same manner as in example 16, yielded D(-)-α-(8-methoxycoumarin-3-carbonamido)-p-hydroxybenzylpenicillin (0.95 g), melting at 187°-9° C. (dec.).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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